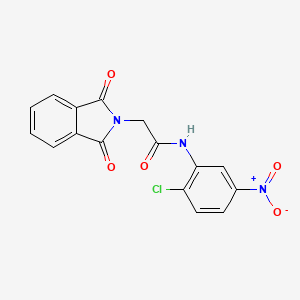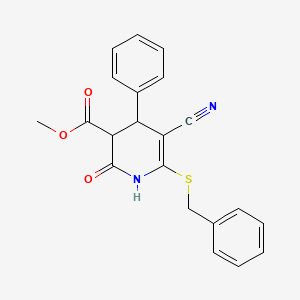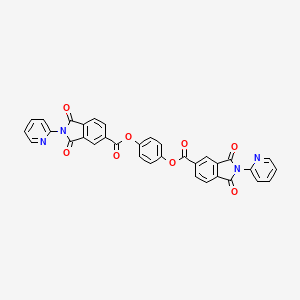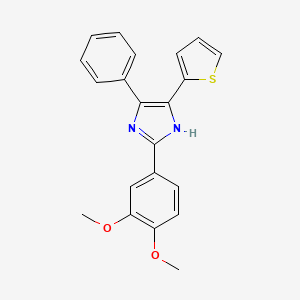![molecular formula C18H31N3O3S B11655024 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol](/img/structure/B11655024.png)
2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol is a complex organic compound that features a morpholine ring, a sulfanyl group, and a pyrimidine core
Vorbereitungsmethoden
The synthesis of 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the octyl group and the morpholine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced conductivity.
Wirkmechanismus
The mechanism of action of 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and the pyrimidine core play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the specific target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3-benzoxazole: This compound shares the morpholine and sulfanyl groups but has a benzoxazole core instead of a pyrimidine core.
2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole: Similar to the benzoxazole derivative, this compound features a benzothiazole core.
The uniqueness of 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol lies in its specific combination of functional groups and its pyrimidine core, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H31N3O3S |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H31N3O3S/c1-2-3-4-5-6-7-8-15-16(22)19-18(20-17(15)23)25-14-11-21-9-12-24-13-10-21/h2-14H2,1H3,(H2,19,20,22,23) |
InChI-Schlüssel |
XMCOTTQGDMXRLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(N=C(NC1=O)SCCN2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)

![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)


![(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11654991.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)
![Propan-2-yl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655014.png)
